Home > Products > Screening Compounds P137029 > Colimycin sulfate
Colimycin sulfate -

Colimycin sulfate

Catalog Number: EVT-13137867
CAS Number:
Molecular Formula: C53H102N16O17S
Molecular Weight: 1267.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Colimycin sulfate is produced through fermentation processes involving specific strains of Bacillus polymyxa. The antibiotic is extracted and purified from the fermentation broth to achieve a usable form for medical applications.

Classification
  • Type: Polypeptide antibiotic
  • Mechanism of Action: Disruption of bacterial cell membranes
  • Applications: Primarily in veterinary medicine; potential use in human medicine against resistant infections.
Synthesis Analysis

Methods

Colimycin sulfate is synthesized through a multi-step process involving fermentation and purification techniques. The basic steps include:

  1. Fermentation: Cultivation of Bacillus polymyxa under controlled conditions to produce colistin.
  2. Filtration: Removal of bacterial cells from the fermentation broth.
  3. Precipitation: Adjusting pH and adding solvents to precipitate colistin from the solution.
  4. Drying: Using methods such as spray drying to obtain the final product in powdered form.

Technical Details

The synthesis can be optimized by controlling factors such as temperature, pH, and fermentation time to maximize yield and purity. For example, one method involves adjusting the pH to 10 during the precipitation phase, followed by heating and filtration to enhance purity and yield .

Molecular Structure Analysis

Structure

Colimycin sulfate consists of a cyclic polypeptide structure with a characteristic hydrophobic tail that facilitates its interaction with bacterial membranes. The molecular formula is C55H100N16O13SC_{55}H_{100}N_{16}O_{13}S, indicating a complex arrangement of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Data

  • Molecular Weight: Approximately 1200 Da
  • Structural Features: Contains multiple amino acid residues linked by peptide bonds, contributing to its amphipathic nature.
Chemical Reactions Analysis

Reactions

Colimycin sulfate undergoes various chemical reactions that can modify its structure or enhance its efficacy. Key reactions include:

  1. Hydrolysis: In aqueous solutions, colistin can hydrolyze, affecting its stability and activity.
  2. Complexation: It can form complexes with divalent cations like calcium and magnesium, which may influence its antimicrobial activity.

Technical Details

The stability of colimycin sulfate can be affected by environmental factors such as pH and temperature. For instance, at lower pH levels or higher temperatures, degradation occurs more rapidly .

Mechanism of Action

Colimycin sulfate exerts its antibacterial effects primarily by disrupting the integrity of the bacterial cell membrane.

  1. Binding: It binds to lipopolysaccharides (LPS) on the outer membrane of Gram-negative bacteria.
  2. Membrane Disruption: The binding leads to destabilization of the membrane structure, resulting in increased permeability.
  3. Cell Death: Ultimately, this disruption causes cell lysis and death.

This mechanism makes colimycin sulfate effective against multidrug-resistant strains that are otherwise difficult to treat .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white powder.
  • Solubility: Soluble in water; solubility can vary based on pH.

Chemical Properties

  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Range: Effective within a specific pH range that maintains its stability and activity.

Relevant analyses indicate that colimycin sulfate retains significant antimicrobial activity when stored under optimal conditions .

Applications

Colimycin sulfate has several important applications:

  • Veterinary Medicine: Widely used for treating infections in livestock and poultry.
  • Human Medicine: Investigated as a treatment option for severe infections caused by resistant Gram-negative bacteria.
  • Research Use: Employed in studies exploring antibiotic resistance mechanisms and developing new therapeutic strategies.
Introduction and Historical Context of Colimycin Sulfate in Antimicrobial Therapy

Resurgence of Polymyxins in the Era of Multidrug-Resistant Gram-Negative Pathogens

The escalating crisis of antimicrobial resistance, particularly among Gram-negative pathogens such as Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacteriaceae (CRE), has precipitated the revival of polymyxins as last-resort therapeutics. Colimycin sulfate (synonymous with colistin sulfate), a cationic cyclic lipopeptide antibiotic, re-emerged in the mid-1990s following decades of disuse due to perceived nephrotoxicity and neurotoxicity [1] [6]. This resurgence was driven by the exhaustion of conventional antibiotics; broad-spectrum penicillins, fluoroquinolones, aminoglycosides, and β-lactams increasingly failed against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains [1] [3]. The absence of novel antibiotics targeting Gram-negative "superbugs" forced clinicians to reconsider polymyxins, with colistin becoming a critical salvage therapy [6] [9].

The epidemiological urgency is underscored by surveillance data:

  • Global Resistance Burden: A 2024 analysis of carbapenemase-producing Enterobacterales (CPE) in Ecuador revealed colistin resistance rates surged from 3.76% (2016) to 23.74% (2022), mirroring trends in Asia and Europe [7].
  • Pathogen-Specific Trends: Klebsiella pneumoniae harboring blaKPC dominates colistin-resistant isolates (89.2%), with >50% exhibiting extensively drug-resistant (XDR) phenotypes [7].

Table 1: Global Emergence of Colistin Resistance in Key Pathogens (2015–2024)

PathogenResistance MechanismResistance Rate (%)Region/Study
Acinetobacter baumanniiChromosomal mutations (pmrAB, phoPQ)19.1–27.9Spain, Korea [3]
Pseudomonas aeruginosaLPS modification via pmrHFIJKLM34.9–51.9Germany (CF patients) [3]
Klebsiella pneumoniaemcr-1 plasmid acquisition6.8–27.3Greece, Australia [3] [7]
Enterobacter spp.Heteroresistance46.4% (heteroresistant)Argentina [3]

Historical Evolution of Colimycin Sulfate: From Discovery to Modern Applications

Colimycin sulfate (polymyxin E) was first isolated in 1947 by Koyama from Paenibacillus polymyxa subsp. colistinus in Japan [1] [9]. Its bactericidal activity against Gram-negative pathogens led to clinical adoption in the 1950s, culminating in FDA approval in 1959 for MDR infections [8] [9]. Initial formulations included intravenous colistin sulfate, but toxicity concerns prompted the development of colistin methanesulfonate (colistimethate sodium, CMS) – a less toxic prodrug metabolized in vivo to active colistin [1] [6].

Key historical milestones include:

  • 1950s–1970s: Colistin was widely used for Gram-negative infections but was largely abandoned by the 1970s due to toxicity and the advent of "safer" antibiotics like aminoglycosides [6] [10].
  • 1990s Revival: The emergence of carbapenemase-producing Enterobacteriaceae and XDR A. baumannii renewed interest in colistin as a last-line option [3] [6].
  • Formulation Advancements: Colistin sulfate remained pivotal for oral/topical use (e.g., gut decontamination, wound infections), while CMS enabled intravenous and inhaled administration [1] [9].

Table 2: Key Properties of Colimycin Sulfate vs. Colistimethate Sodium

PropertyColimycin Sulfate (Colistin Sulfate)Colistimethate Sodium (CMS)
Chemical NatureCationic, stableAnionic prodrug, hydrolytically unstable
BioactivityDirect antibacterial activityInactive until hydrolyzed to colistin
Primary ApplicationsOral/topical (intestinal/skin infections)IV/inhaled (systemic infections)
Mechanism ActivationBinds LPS via electrostatic interactionsRequires conversion to colistin sulfate
Regulatory TimelineFDA-approved (1959)Introduced 1959–1960s [1] [8]

Global Epidemiological Trends in Colimycin Sulfate Utilization and Resistance Emergence

The global reliance on colistin has triggered diverse resistance mechanisms, broadly categorized into chromosomal mutations and plasmid-mediated genes. Chromosomal alterations in two-component regulatory systems (pmrAB, phoPQ, mgrB) modify lipid A phosphates with 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN), reducing colistin’s binding affinity [4] [5]. Conversely, plasmid-borne mcr genes (e.g., mcr-1 to mcr-10), first identified in 2015, horizontally disseminate pEtN transferases across Enterobacteriaceae [4] [5].

Epidemiological patterns highlight regional disparities:

  • Agricultural Impact: Colistin overuse in livestock (especially swine/poultry) correlates with mcr-1 prevalence in Asia and South America, where it is classified as a second-line veterinary drug [4] [7].
  • Clinical Resistance Hotspots: Ecuador reports 20.77% colistin resistance among CPE isolates, though mcr-1 was absent – suggesting chromosomal mechanisms dominate [7]. Similarly, Mediterranean regions show high K. pneumoniae resistance (27.3%) linked to pmr mutations [3].
  • Heteroresistance: Subpopulations of A. baumannii and K. pneumoniae exhibit variable susceptibility, with resistance frequencies escalating post-colistin exposure (0.000053% to 0.000211%) [3] [9].

Table 3: Resistance Mechanisms and Global Distribution of Colistin Resistance

Resistance TypeGenetic DeterminantsPrevalence HotspotsClinical Impact
Chromosomal MutationspmrAB, phoPQ, mgrBGlobal (ICU settings)Stepwise resistance under therapy
Plasmid-Mediated (mcr)mcr-1 to mcr-10China, Ecuador, EuropeRapid inter-species dissemination
HeteroresistanceNot genetically fixedAustralia, Argentina, USATreatment failure despite susceptibility
Efflux PumpsacrAB, kpnEFAsia-PacificReduced intracellular accumulation

The One Health approach underscores the interplay between human medicine, agriculture, and environmental contamination in resistance propagation. Countries like Ecuador now prioritize surveillance integrating human clinical isolates, animal reservoirs, and environmental sampling to track resistance evolution [4] [7].

Properties

Product Name

Colimycin sulfate

IUPAC Name

(6R)-N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-3-[(1R)-1-hydroxyethyl]-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

Molecular Formula

C53H102N16O17S

Molecular Weight

1267.5 g/mol

InChI

InChI=1S/C53H100N16O13.H2O4S/c1-9-30(6)12-10-11-13-41(72)60-33(14-20-54)48(77)69-43(32(8)71)53(82)65-36(17-23-57)45(74)64-38-19-25-59-52(81)42(31(7)70)68-49(78)37(18-24-58)62-44(73)34(15-21-55)63-50(79)39(26-28(2)3)67-51(80)40(27-29(4)5)66-46(75)35(16-22-56)61-47(38)76;1-5(2,3)4/h28-40,42-43,70-71H,9-27,54-58H2,1-8H3,(H,59,81)(H,60,72)(H,61,76)(H,62,73)(H,63,79)(H,64,74)(H,65,82)(H,66,75)(H,67,80)(H,68,78)(H,69,77);(H2,1,2,3,4)/t30-,31-,32-,33+,34+,35+,36+,37+,38+,39+,40-,42+,43+;/m1./s1

InChI Key

ZJIWRHLZXQPFAD-FPSDIOKYSA-N

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@H](C)CCCCC(=O)N[C@@H](CCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCN)C(=O)N[C@H]1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)[C@@H](C)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.